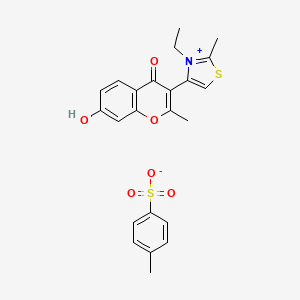
3-(3-Ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C23H23NO6S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in organic synthesis often focuses on the development of novel compounds with unique structures or functional groups that can lead to specific properties or activities. For example, studies have detailed the synthesis and characterization of various organic compounds, including those with thiazole and sulfonate moieties, similar to the compound . These synthetic efforts are crucial for expanding the library of organic molecules, which can be further evaluated for different applications, including medicinal chemistry and materials science. The synthesis of such compounds involves intricate reactions and conditions tailored to yield the desired products with high purity and specific configurations, as demonstrated in studies by Pişkin, Canpolat, and Öztürk (2020), which explored the synthesis and characterization of new zinc phthalocyanine compounds with high singlet oxygen quantum yield for potential use in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Potential Biological Activities
Compounds featuring thiazole and sulfonate groups have been evaluated for various biological activities, including antimicrobial, anticancer, and enzymatic inhibition effects. These studies are essential for identifying new therapeutic agents and understanding the molecular basis of their activity. For instance, Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases to evaluate their antihypertensive α-blocking activity, demonstrating the potential medicinal applications of thiazole derivatives (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Such studies highlight the importance of chemical synthesis in drug discovery and the development of new treatments for various diseases.
Materials Science Applications
In materials science, the structural and electronic properties of organic compounds, including those with thiazole and sulfonate groups, are of interest for their potential applications in electronic devices, sensors, and other technologies. The research on organic nonlinear optical crystals by Yin et al. (2012) showcases the application of organic compounds in developing materials with significant optical nonlinearity, which could be essential for electro-optics, THz-wave generation, and field detection applications (Yin, Li, Yang, Jazbinsek, Tao, Günter, & Yang, 2012).
properties
IUPAC Name |
3-(3-ethyl-2-methyl-1,3-thiazol-3-ium-4-yl)-7-hydroxy-2-methylchromen-4-one;4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S.C7H8O3S/c1-4-17-10(3)21-8-13(17)15-9(2)20-14-7-11(18)5-6-12(14)16(15)19;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKVAYKXKGVKBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-methylthiazol-3-ium 4-methylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


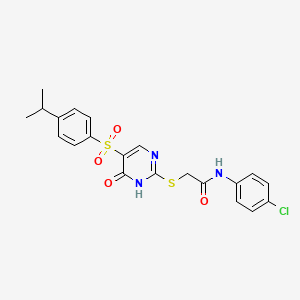
![6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2392169.png)
![5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid](/img/structure/B2392172.png)
![4-Cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2392174.png)
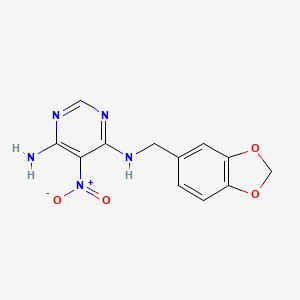
![(Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2392176.png)
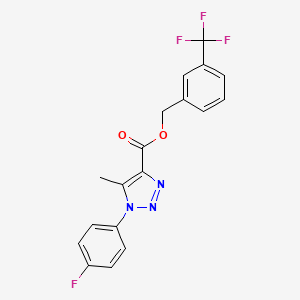
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)
![Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2392180.png)
![2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2392181.png)
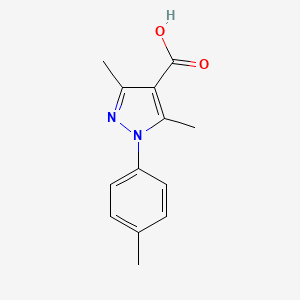
![Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2392184.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392190.png)